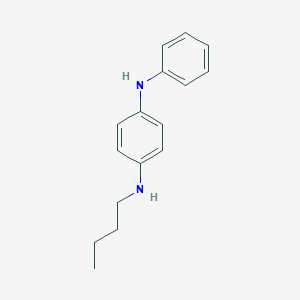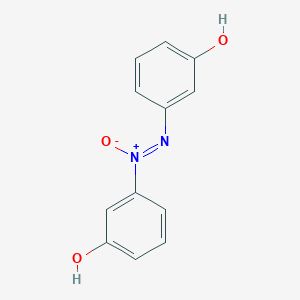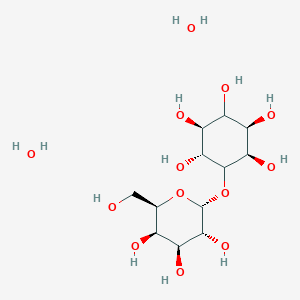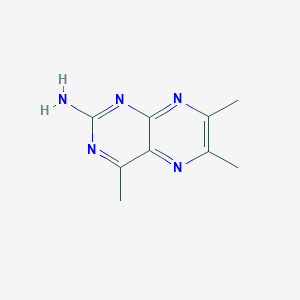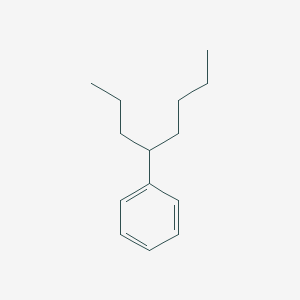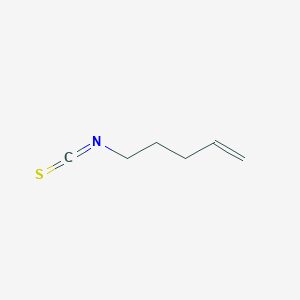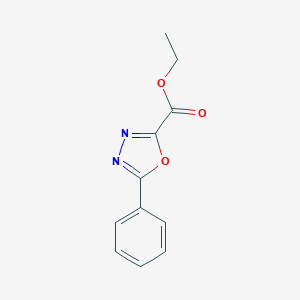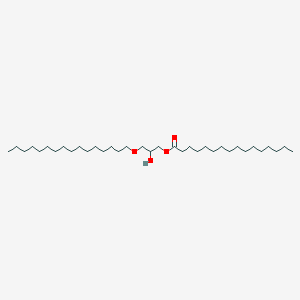
1-O-Hexadecyl-3-O-hexadecanoylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Hexadecyl-3-O-hexadecanoylglycerol, also known as Platelet Activating Factor (PAF), is a phospholipid mediator that plays a crucial role in various physiological and pathological processes. PAF is synthesized by a variety of cells, including platelets, endothelial cells, and leukocytes, and is involved in several cellular processes like inflammation, immune response, and vascular homeostasis.
Scientific Research Applications
PAF has been extensively studied for its role in various physiological and pathological processes. It is involved in inflammation, immune response, and vascular homeostasis. PAF has been implicated in the pathogenesis of several diseases, including asthma, atherosclerosis, sepsis, and cancer. PAF has also been shown to play a role in the regulation of platelet aggregation and the formation of blood clots.
Mechanism Of Action
PAF exerts its effects by binding to its receptor, PAF receptor (PAFR), which is a G protein-coupled receptor. The binding of PAF to PAFR activates several intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These signaling pathways regulate various cellular processes, including inflammation, immune response, and vascular homeostasis.
Biochemical And Physiological Effects
PAF has several biochemical and physiological effects, including the regulation of platelet aggregation, the formation of blood clots, inflammation, immune response, and vascular homeostasis. PAF induces the release of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the pathogenesis of several inflammatory diseases. PAF also regulates the expression of adhesion molecules, which are involved in the recruitment of leukocytes to the site of inflammation.
Advantages And Limitations For Lab Experiments
PAF is a potent mediator of inflammation and immune response, making it an ideal target for drug development. Several PAF inhibitors have been developed for the treatment of various inflammatory diseases. However, PAF is a complex molecule that is difficult to synthesize, which limits its use in lab experiments. Additionally, PAF is a potent mediator of platelet aggregation and the formation of blood clots, which can be a limitation in the development of PAF inhibitors.
Future Directions
Future research on PAF should focus on the development of novel PAF inhibitors for the treatment of various inflammatory diseases. Additionally, the role of PAF in the pathogenesis of cancer should be further investigated, as PAF has been shown to promote tumor growth and metastasis. The development of PAF receptor antagonists may also have potential therapeutic applications in the treatment of cardiovascular diseases. Finally, the use of PAF as a biomarker for the diagnosis and prognosis of various diseases should be explored.
Synthesis Methods
PAF is synthesized by the enzymatic activity of PAF acetylhydrolase (PAF-AH) on the precursor molecule, 1-O-alkyl-2-acetyl-sn-glycerol-3-phosphocholine (PAPC). PAF-AH catalyzes the removal of the acetyl group from the sn-2 position of PAPC, resulting in the formation of PAF. PAF can also be synthesized by the alternative pathway, which involves the transfer of the acetyl group from acetyl-CoA to the sn-2 position of 1-O-alkyl-sn-glycerol-3-phosphocholine (alkyl-GPC) by the enzyme acetyltransferase.
properties
CAS RN |
17810-56-9 |
|---|---|
Product Name |
1-O-Hexadecyl-3-O-hexadecanoylglycerol |
Molecular Formula |
C35H70O4 |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
(3-hexadecoxy-2-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-32-34(36)33-39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3 |
InChI Key |
NINHZDDYUBJLFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O |
synonyms |
1-16C-3-16COOH-glycerol 1-O-hexadecyl-3-O-hexadecanoylglycerol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



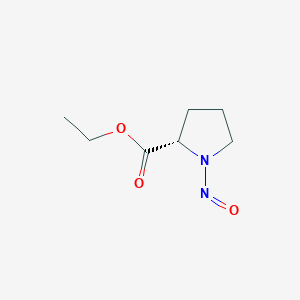
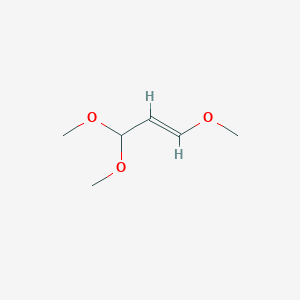
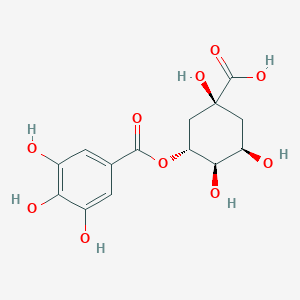
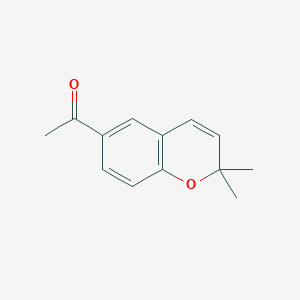
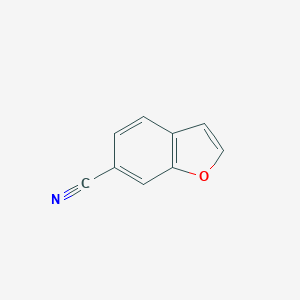
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)
